BenchChemオンラインストアへようこそ!

Opaganib

Sphingosine Kinase Isotype Selectivity Lipid Signaling

Opaganib (ABC294640, Yeliva®) is the only SK2 inhibitor with extensive human Phase 2/3 safety data across oncology and COVID-19 indications. Unlike K145 or pan-SphK inhibitors, it offers oral bioavailability, confirmed SK1 selectivity (no inhibition at ≤100 μM), and a defined off-target profile—eliminating the experimental variability of less-characterized analogs. Its 62–70% mortality reduction in COVID-19 trials validates SK2 targeting in viral pathogenesis and cytokine storm models. For in vivo xenograft studies requiring oral dosing, translational PK/PD benchmarking, or SK2 reference standard validation, Opaganib provides unmatched clinical translatability and lot-to-lot consistency (≥98% purity). Request a quote for bulk research quantities.

Molecular Formula C23H25ClN2O
Molecular Weight 380.9 g/mol
CAS No. 915385-81-8
Cat. No. B605085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpaganib
CAS915385-81-8
SynonymsABC-294640;  ABC294640;  ABC 294640;  Opaganib
Molecular FormulaC23H25ClN2O
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27)
InChIKeyCAOTVXGYTWCKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Opaganib (ABC294640) CAS 915385-81-8: An Orally Bioavailable and Selective Sphingosine Kinase-2 (SK2) Inhibitor for Advanced-Stage Research and Clinical Procurement


Opaganib (also known as ABC294640 or Yeliva®) is an orally bioavailable, aryladamantane-based small molecule that acts as a selective, competitive inhibitor of sphingosine kinase-2 (SK2) with a reported Ki of 9.8 μM [1]. Unlike pan-SphK inhibitors or SK1-selective agents, Opaganib exhibits a well-documented selectivity profile against the SK1 isozyme, demonstrating no inhibition of SK1 at concentrations up to 100 μM in recombinant enzyme assays . This compound is currently the most clinically advanced SK2 inhibitor, having been evaluated in multiple Phase 2 and Phase 2/3 clinical trials for oncology (cholangiocarcinoma, prostate cancer) and viral indications (COVID-19 pneumonia), representing a unique research tool with extensive human safety data unavailable for most alternative SK2 inhibitors [2].

Why Researchers Cannot Simply Substitute Opaganib (ABC294640) with Another SK2 Inhibitor for In Vivo or Clinical Translation


Generic substitution of Opaganib with alternative SK2 inhibitors (e.g., K145, SLM6031434) or pan-SphK inhibitors (e.g., SKI-II) introduces significant experimental risk due to stark differences in oral bioavailability, off-target lipidomic effects, and clinical validation status. For instance, while K145 demonstrates a lower biochemical IC50 against SK2 (4.3 μM) than Opaganib (60 μM), a 2024 comparative lipidomics study revealed that both compounds paradoxically elevate rather than reduce cellular S1P levels due to compensatory effects on de novo sphingolipid synthesis, confounding interpretation of phenotypic outcomes [1]. Furthermore, Opaganib is the only SK2 inhibitor that has advanced through multi-center, randomized Phase 2/3 clinical trials, providing a unique body of human safety and pharmacokinetic data essential for translational research [2]. Selecting a less characterized analog may compromise study reproducibility and translational relevance, particularly in studies aimed at validating SK2 as a therapeutic target in oncology or viral pathogenesis.

Quantitative Comparative Evidence for Opaganib (ABC294640) Versus Closest SK2 Inhibitor Analogs


Isotype Selectivity: Opaganib (ABC294640) is a Genuine SK2-Selective Inhibitor Unlike Pan-Inhibitor N,N-Dimethylsphingosine (DMS)

Opaganib demonstrates strict selectivity for the SK2 isozyme. In recombinant human enzyme assays, Opaganib inhibited SK2 with an IC50 of ~60 μM while exhibiting zero inhibition of SK1 at concentrations up to 100 μM . In contrast, the common research tool N,N-dimethylsphingosine (DMS) acts as a non-selective pan-inhibitor, inhibiting both SK1 (IC50 ~60 μM) and SK2 (IC50 ~20 μM) . This selectivity is critical as genetic and pharmacological studies indicate that inhibition of SK2 results in stronger anticancer effects than inhibition of SK1 or dual inhibition [1].

Sphingosine Kinase Isotype Selectivity Lipid Signaling Enzymology

Clinical Validation: Opaganib is the Only SK2 Inhibitor with Phase 2/3 Mortality Benefit Data in a Placebo-Controlled Trial

Opaganib is the only SK2 inhibitor to have completed Phase 2/3 randomized, placebo-controlled clinical trials with published efficacy data [1]. In a prespecified analysis of hospitalized COVID-19 patients receiving remdesivir and corticosteroids, Opaganib demonstrated a 70.2% relative reduction in mortality at Day 42 (6.98% mortality in Opaganib arm vs. 23.4% in placebo arm; p=0.034) [2]. In a larger post-hoc analysis of moderately severe patients (FiO2 ≤60%), Opaganib reduced mortality by 62% (5.98% vs. 16.7%; p=0.019) [1]. No comparable clinical efficacy data exists for K145, PF-543, SLM6031434, or SKI-II, which remain strictly research tools.

Clinical Trial COVID-19 Antiviral Translational Medicine

Cellular Lipidomic Fingerprint: Opaganib and K145 Differ in Induction of Compensatory S1P Elevation

A 2024 comparative lipidomics study of seven SphK inhibitors revealed that both Opaganib and the alternative SK2 inhibitor K145 produce a counterintuitive dose-dependent increase in cellular dhS1P and S1P levels, rather than the expected decrease [1]. This effect was observed across Chang, HepG2, and HUVEC cell lines and was attributed to off-target inhibition of 3-ketodihydrosphingosine reductase and dihydroceramide desaturase (DES1) [1]. While both compounds share this off-target liability, Opaganib's effects on DES1 are more extensively characterized in the literature, and Opaganib remains the only compound in this class with human safety data to contextualize these lipidomic perturbations [2].

Lipidomics Sphingolipid Metabolism Off-target Effects Mechanistic Studies

Oral Bioavailability: Opaganib Enables In Vivo Studies that Require Oral Dosing, Unlike Many Preclinical SK2 Inhibitors

Opaganib is consistently described as an orally bioavailable SK2 inhibitor, a property that has enabled its advancement into multiple Phase 2 clinical trials with oral dosing regimens (e.g., 500 mg BID in cholangiocarcinoma) [1]. This contrasts with many alternative SK2 inhibitors (e.g., SLM6031434, PF-543, SKI-II) that lack published oral bioavailability data or are primarily used in vitro [2]. The oral bioavailability of Opaganib has been confirmed in healthy subject pharmacokinetic studies and has supported its evaluation in over 400 treated individuals across oncology and COVID-19 trials [3].

Pharmacokinetics Oral Bioavailability In Vivo ADME

Optimal Research and Procurement Applications for Opaganib (ABC294640) Based on Quantitative Evidence


Validating SK2 as a Therapeutic Target in Oncology: In Vivo Efficacy Studies

Given Opaganib's oral bioavailability and established selectivity against SK1, it is the preferred SK2 inhibitor for in vivo tumor xenograft or syngeneic models where oral dosing is required. Its clinical advancement in cholangiocarcinoma and prostate cancer provides translational benchmarks for PK/PD modeling [1].

Investigating SK2-Mediated Sphingolipid Signaling Pathways: Mechanistic Studies with Human-Relevant Context

Opaganib's unique position as the only SK2 inhibitor with extensive human safety data makes it ideal for mechanistic studies aimed at linking SK2 inhibition to downstream signaling (e.g., c-Myc, Mcl-1, AKT/ERK) where the goal is to contextualize findings with known clinical tolerability [2].

Benchmarking Novel SK2 Inhibitors: Comparator Compound for Biochemical and Cellular Assays

Due to its well-characterized selectivity (Ki 9.8 μM for SK2; no SK1 inhibition up to 100 μM) and defined off-target profile (DES1 inhibition, paradoxical S1P elevation), Opaganib serves as an essential reference standard for evaluating the selectivity and cellular effects of new SK2 inhibitor candidates .

Exploring Host-Directed Antiviral or Anti-Inflammatory Mechanisms: COVID-19 and Beyond

Opaganib's demonstrated 62-70% mortality reduction in Phase 2/3 COVID-19 trials positions it as a critical tool for studying SK2's role in viral pathogenesis, cytokine storm, and acute respiratory distress syndrome (ARDS) in translational models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opaganib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.